3-Methoxyoxan-4-amine
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Overview
Description
3-Methoxyoxan-4-amine is an organic compound with the molecular formula C₆H₁₃NO₂. It is a derivative of oxane, featuring a methoxy group at the third position and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyoxan-4-amine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions often include the use of methanol and a base such as sodium hydroxide to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale O-alkylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyoxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include primary amines, nitriles, and substituted oxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyoxan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-Methoxyoxan-4-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methoxyoxan-4-ol: Similar structure but with a hydroxyl group instead of an amine.
4-Aminooxan-3-ol: Features an amine group at the fourth position and a hydroxyl group at the third position.
3-Methoxyoxan-4-nitrile: Contains a nitrile group instead of an amine.
Uniqueness: 3-Methoxyoxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-methoxyoxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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